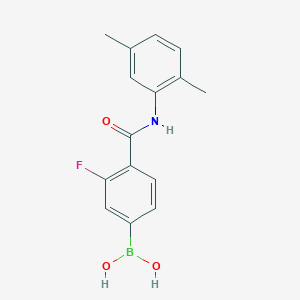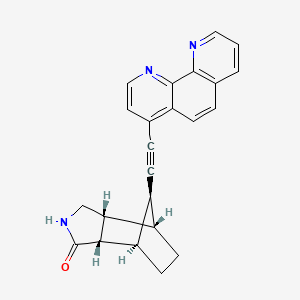
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one” is a complex organic molecule that features a unique combination of structural elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the octahydro-1H-4,7-methanoisoindol-1-one core and the subsequent attachment of the 1,10-Phenanthrolin-4-yl ethynyl group. Common synthetic routes may involve:
Formation of the Core Structure: This step might involve cyclization reactions under specific conditions.
Attachment of the Ethynyl Group: This could be achieved through coupling reactions, such as Sonogashira coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways.
Medicine: Investigated for its pharmacological properties.
Industry: Possible applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one: shares similarities with other phenanthroline derivatives and isoindoline compounds.
Uniqueness
- The unique combination of the phenanthroline moiety and the octahydro-1H-4,7-methanoisoindol-1-one core distinguishes it from other compounds, potentially offering unique chemical and biological properties.
Propriétés
Formule moléculaire |
C23H19N3O |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(1R,2S,6R,7S,10S)-10-[2-(1,10-phenanthrolin-4-yl)ethynyl]-4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C23H19N3O/c27-23-20-18-8-7-17(19(20)12-26-23)16(18)6-3-13-9-11-25-22-15(13)5-4-14-2-1-10-24-21(14)22/h1-2,4-5,9-11,16-20H,7-8,12H2,(H,26,27)/t16-,17-,18+,19+,20-/m0/s1 |
Clé InChI |
MVLHLEBHWBPOLC-OMZCGLGVSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]([C@H]1[C@@H]3[C@H]2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
SMILES canonique |
C1CC2C(C1C3C2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
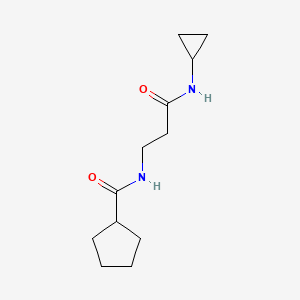
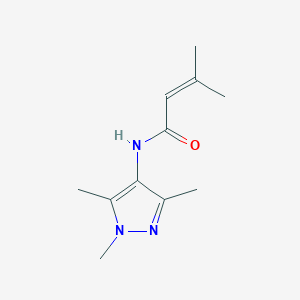

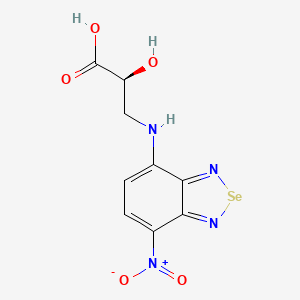
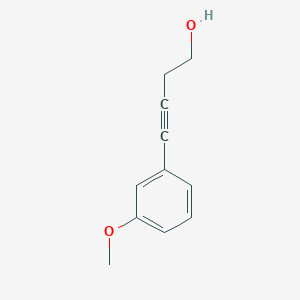

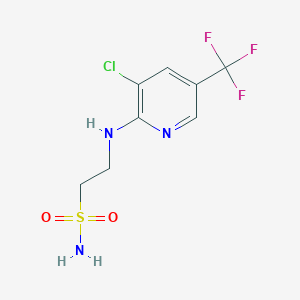
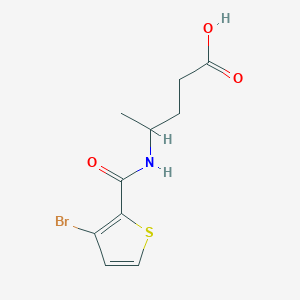
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
